![molecular formula C11H14ClN3O B2527069 [1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride CAS No. 1864073-20-0](/img/structure/B2527069.png)
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride, also known as PEG-TM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of triazole derivatives and has been found to exhibit a wide range of biological activities.
Scientific Research Applications
Corrosion Inhibition
Understanding the Corrosion Inhibition Mechanism of Mild Steel : A triazole derivative was investigated for its ability to inhibit the corrosion of mild steel in hydrochloric acid solution. The study found that the triazole compound effectively inhibits steel corrosion through adsorption, even at high temperatures. Computational results suggested that the phenyl ring in the compound plays a crucial role in adsorption by electron-accepting to the mild steel surface, while the triazole ring contributes through electron-donating. Molecular dynamics simulations further confirmed the compound's protective capability against corrosion (Boutouil et al., 2019).
Catalytic Applications
A Highly Active Catalyst for Huisgen 1,3-dipolar Cycloadditions : Research on a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand demonstrated its capability to form a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition efficiently under aqueous conditions or neat conditions. This catalyst showed low loadings, short reaction times, and compatibility with free amino groups, marking it as outstanding for this type of cycloaddition (Ozcubukcu et al., 2009).
Fluorescence Properties
Syntheses, Crystal Structures, and Fluorescence Properties of Two Triazolyl Derivatives : A study synthesized novel triazolyl derivatives with biphenyl links and investigated their crystal structures and fluorescence properties. The findings showed that these compounds, in methanol solution, exhibit stronger emission bands compared to biphenyl, indicating potential applications in fluorescence-based technologies (Ling et al., 2009).
properties
IUPAC Name |
[1-(2-phenylethyl)triazol-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c15-9-11-8-14(13-12-11)7-6-10-4-2-1-3-5-10;/h1-5,8,15H,6-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRYYNKDYACAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


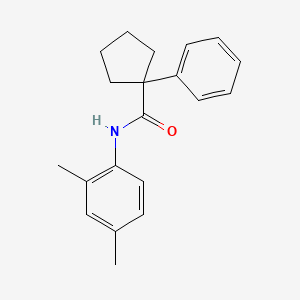

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2526991.png)
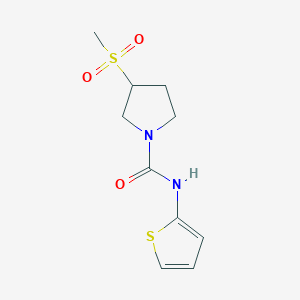

![5-((3,4-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526994.png)
![3-(4-Ethoxybenzoyl)-6-methoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2526995.png)
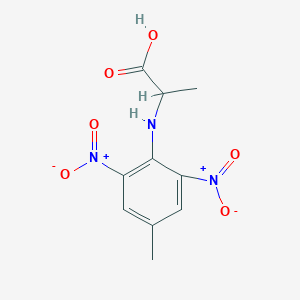
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide](/img/structure/B2526997.png)
![5-Bromo-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2527001.png)
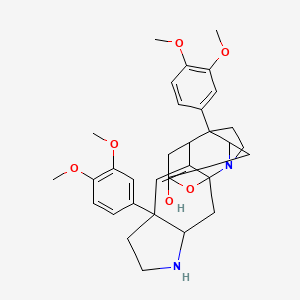
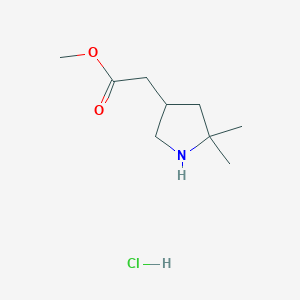
![6-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B2527007.png)